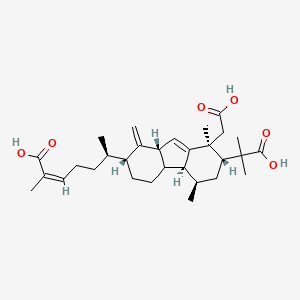
KadcoccinicacidA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KadcoccinicacidA is a triterpene acid isolated from the stems of Kadsura coccinea, a plant belonging to the Schisandraceae family. This compound is part of a group of triterpenoids known for their complex polycyclic structures and significant pharmacological activities. This compound features a rearranged lanostane skeleton with a unique 6/6/5/6 tetracyclic ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of KadcoccinicacidA trimethyl ester has been achieved through a series of intricate steps. The central structural element of the synthesis is a cyclopentenone motif, which allows the assembly of the natural product skeleton. Key steps include a gold(I)-catalyzed cyclization of an enynyl acetate to construct the cyclopentenone scaffold and a copper-mediated conjugate addition merged with a gold(I)-catalyzed Conia-ene reaction to connect the fragments and forge the D-ring of the natural product .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the research focuses on laboratory-scale synthesis and isolation from natural sources.
Chemical Reactions Analysis
Types of Reactions
KadcoccinicacidA undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows it to participate in complex rearrangement reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
KadcoccinicacidA has shown promise in various scientific research applications:
Chemistry: Used as a model compound for studying complex triterpenoid synthesis and rearrangement reactions.
Mechanism of Action
The mechanism of action of KadcoccinicacidA involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to and inhibit key enzymes and proteins involved in disease processes. For example, its anti-HIV activity is attributed to its ability to interfere with viral replication and entry into host cells .
Comparison with Similar Compounds
KadcoccinicacidA can be compared with other triterpenoids isolated from Kadsura coccinea, such as Kadcotriones A-C. These compounds also feature complex polycyclic structures and exhibit similar pharmacological activities, including anti-HIV and cytotoxic effects . this compound is unique due to its specific 6/6/5/6 tetracyclic ring system and the presence of a 2,3-seco structure, which distinguishes it from other triterpenoids .
List of Similar Compounds
- Kadcotrione A
- Kadcotrione B
- Kadcotrione C
- Lanostane-type triterpenoids
Properties
Molecular Formula |
C30H44O6 |
|---|---|
Molecular Weight |
500.7 g/mol |
IUPAC Name |
(Z,6R)-6-[(2R,4bS,5R,7R,8S,9aS)-8-(carboxymethyl)-7-(2-carboxypropan-2-yl)-5,8-dimethyl-1-methylidene-3,4,4a,4b,5,6,7,9a-octahydro-2H-fluoren-2-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H44O6/c1-16(9-8-10-17(2)27(33)34)20-11-12-21-22(19(20)4)14-23-26(21)18(3)13-24(29(5,6)28(35)36)30(23,7)15-25(31)32/h10,14,16,18,20-22,24,26H,4,8-9,11-13,15H2,1-3,5-7H3,(H,31,32)(H,33,34)(H,35,36)/b17-10-/t16-,18-,20-,21?,22+,24+,26+,30-/m1/s1 |
InChI Key |
PEYKAAIOMZPSCT-QIXIZKJLSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@](C2=C[C@@H]3C([C@H]12)CC[C@@H](C3=C)[C@H](C)CC/C=C(/C)\C(=O)O)(C)CC(=O)O)C(C)(C)C(=O)O |
Canonical SMILES |
CC1CC(C(C2=CC3C(C12)CCC(C3=C)C(C)CCC=C(C)C(=O)O)(C)CC(=O)O)C(C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















